(5S)-5-hexyloxolan-2-one

Description

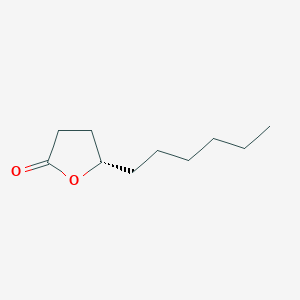

(5S)-5-Hexyloxolan-2-one (CAS: 706-14-9; EINECS: 211-892-8), also known as γ-decalactone, is a cyclic ester (lactone) derived from γ-hydroxydecanoic acid. It belongs to the class of aliphatic lactones and is characterized by a hexyl substituent on the oxolane (tetrahydrofuran) ring. The compound has a molecular formula of C₁₀H₁₈O₂, a molecular weight of 170.25 g/mol, and a stereospecific (5S) configuration .

Propriétés

Numéro CAS |

107797-27-3 |

|---|---|

Formule moléculaire |

C10H18O2 |

Poids moléculaire |

170.25 g/mol |

Nom IUPAC |

(5S)-5-hexyloxolan-2-one |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m0/s1 |

Clé InChI |

IFYYFLINQYPWGJ-VIFPVBQESA-N |

SMILES |

CCCCCCC1CCC(=O)O1 |

SMILES isomérique |

CCCCCC[C@H]1CCC(=O)O1 |

SMILES canonique |

CCCCCCC1CCC(=O)O1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

This section compares γ-decalactone with analogous lactones, focusing on structural features, physicochemical properties, and applications.

Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Structural Feature |

|---|---|---|---|---|

| (5S)-5-Hexyloxolan-2-one | C₁₀H₁₈O₂ | 170.25 | Hexyl | Aliphatic chain on oxolane ring |

| 5-Methyloxolan-2-one | C₅H₈O₂ | 99.04 | Methyl | Short-chain substituent |

| 5-Naphthalen-2-yloxolan-2-one | C₁₄H₁₂O₂ | 212.24 | Naphthalen-2-yl | Aromatic bulk substituent |

Key Observations :

- Chain Length : The hexyl group in γ-decalactone enhances hydrophobicity compared to the methyl group in 5-methyloxolan-2-one, affecting volatility and solubility .

- Aromatic vs.

Physicochemical Properties

| Compound Name | Retention Index | Boiling Point (°C) | Water Solubility (g/L) |

|---|---|---|---|

| This compound | 0.85 | ~250 | <1.0 |

| 5-Methyloxolan-2-one | 0.96 | ~150 | 12.3 |

| 5-Naphthalen-2-yloxolan-2-one | N/A | >300 | <0.1 |

Retention Index : Higher values (e.g., 0.96 for 5-methyloxolan-2-one) indicate greater volatility, correlating with smaller molecular size .

Solubility : γ-decalactone’s low solubility limits its use in aqueous systems, whereas 5-methyloxolan-2-one is more versatile in hydrophilic formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.